

physicochemical characteristics of Cbz-4-fluoro-D-phe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cbz-4-fluoro-D-phe

Cat. No.: B1166497

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of N- α -Carbobenzyloxy-4-fluoro-D-phenylalanine (**CBz-4-fluoro-D-phe**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

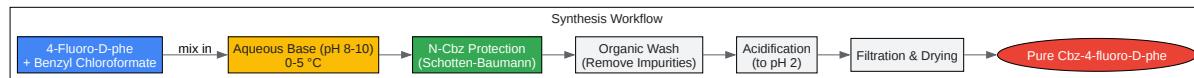
N- α -Carbobenzyloxy-4-fluoro-D-phenylalanine, commonly abbreviated as **CBz-4-fluoro-D-phe**, is a synthetic derivative of the non-proteinogenic amino acid 4-fluoro-D-phenylalanine. This compound is of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom into the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of peptides and small molecule drugs. The benzyloxycarbonyl (CBz) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, typically by hydrogenolysis, making it a valuable tool in multi-step organic synthesis.^{[1][2]} This guide provides a detailed overview of its physicochemical properties and the experimental protocols used for their determination.

Physicochemical Characteristics

The core physicochemical properties of **CBz-4-fluoro-D-phe** are summarized below. These characteristics are fundamental for its application in synthesis, purification, and formulation.

Property	Data	Reference(s)
CAS Number	404-32-0	[3]
Molecular Formula	C ₁₇ H ₁₆ FNO ₄	[3][4]
Molecular Weight	317.31 g/mol	[3][4]
Appearance	Expected to be a white to off-white powder or crystalline solid, similar to its precursors and related compounds.[5][6]	[5][6]
Melting Point	Specific data for Cbz-4-fluoro-D-phe is not readily available. The precursor, 4-Fluoro-D-phenylalanine, has a melting point of 213 - 215 °C with decomposition.[6]	[6]
Solubility	Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and alcohols.[7][8] It is anticipated to have low solubility in water. [7]	[7][8]
Chemical Structure	Chemical Structure of Cbz-4-fluoro-D-phe	

Experimental Protocols & Methodologies


Detailed methodologies for the synthesis and characterization of **Cbz-4-fluoro-D-phe** are provided below.

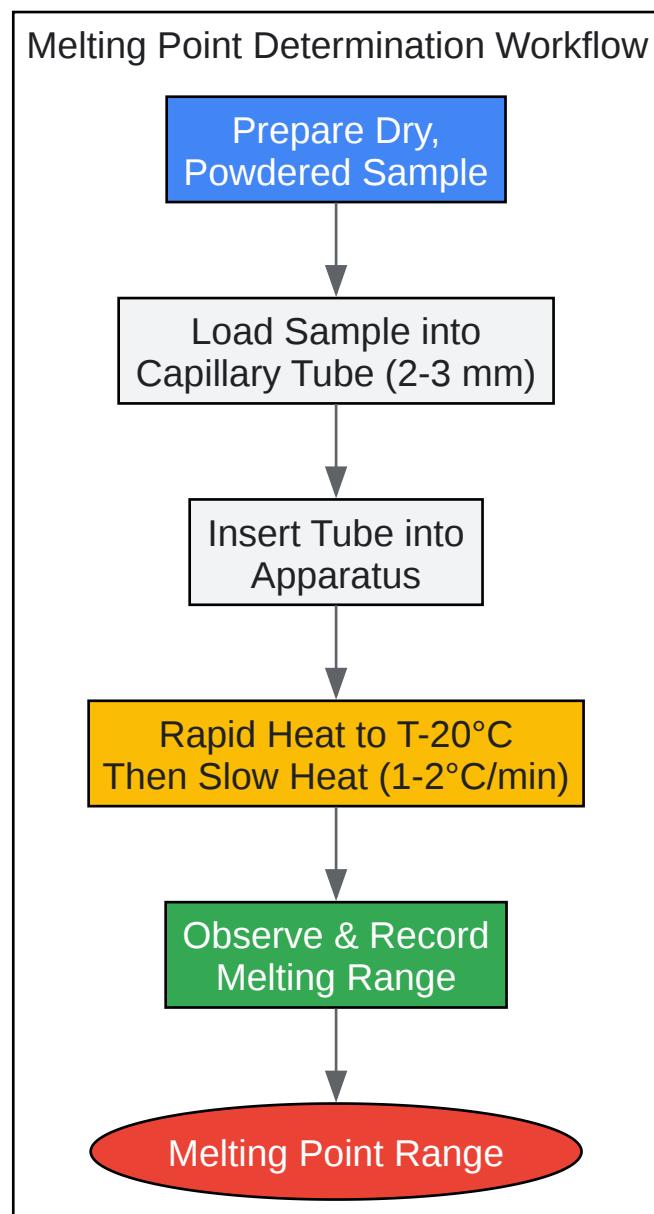
Synthesis: N-Cbz Protection of 4-Fluoro-D-phenylalanine

The standard method for introducing a Cbz protecting group is via the Schotten-Baumann reaction, which involves treating the free amino acid with benzyl chloroformate under alkaline conditions.[\[9\]](#)

Protocol:

- **Dissolution:** Dissolve 4-fluoro-D-phenylalanine in an aqueous solution of sodium carbonate or a sodium carbonate/sodium bicarbonate buffer. The pH should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[\[9\]](#)[\[10\]](#)
- **Reaction:** Cool the solution in an ice bath (0-5 °C). Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid solubility.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
- **Acidification:** Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Cbz-protected product to precipitate.
- **Isolation & Purification:** Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

[Click to download full resolution via product page](#)


*Caption: Workflow for the synthesis of **Cbz-4-fluoro-D-phe**.*

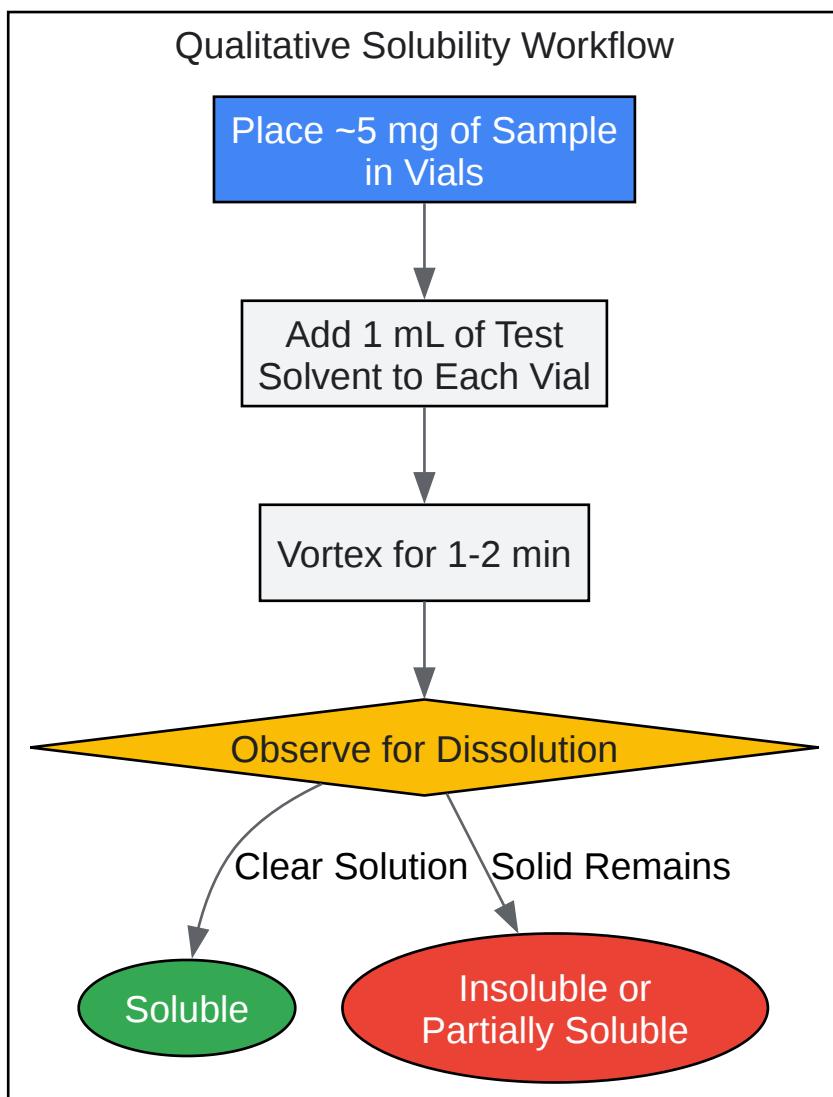
Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a modern digital melting point apparatus is standard.

Protocol:

- Sample Preparation: Ensure the crystalline sample of **Cbz-4-fluoro-D-phe** is completely dry and finely powdered.
- Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap gently to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.
- Measurement: Place the capillary tube into the heating block of the melting point apparatus.
- Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.

Protocol:

- Preparation: Place a small, consistent amount (e.g., ~5 mg) of **Cbz-4-fluoro-D-phe** into a series of labeled vials.
- Solvent Addition: Add a measured volume (e.g., 1 mL) of a selected solvent to each vial. Solvents should span a range of polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).
- Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.
- Observation: Allow the vials to stand and observe. Classify the solubility as:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- Heating (Optional): Gently warm the vials containing undissolved solid to determine if solubility increases with temperature.

[Click to download full resolution via product page](#)

Caption: Logic diagram for qualitative solubility assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. A ^1H NMR spectrum would confirm the presence of the Cbz group, the fluorophenyl ring, and the amino acid backbone.

Protocol for Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the purified **Cbz-4-fluoro-D-phe** sample.

- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical and should be based on the compound's solubility.[11]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a ¹H NMR spectrum, and if necessary, other spectra like ¹³C, ¹⁹F, or 2D-NMR (e.g., COSY, HSQC) for full structural assignment.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [physicochemical characteristics of Cbz-4-fluoro-D-phe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166497#physicochemical-characteristics-of-cbz-4-fluoro-d-phe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com